3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Description
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H17N3O5 and its molecular weight is 307.306. The purity is usually 95%.
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Mechanism of Action
Target of Action
A related compound, ddt26, has been found to exhibit potent inhibitory effects onBRD4 , a protein believed to play a key role in gene expression and cell growth.
Mode of Action
It can be inferred from the related compound ddt26 that it may interact with its target, brd4, throughhydrogen bonding . This interaction could lead to changes in the function of BRD4, potentially affecting gene expression and cell growth.
Result of Action
Based on the related compound ddt26, it can be inferred that the compound may havesignificant anti-proliferative activity . This suggests that the compound could potentially inhibit cell growth, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Biological Activity
The compound 3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a novel synthetic molecule with potential pharmacological applications. Its unique structure combines an isoxazole moiety with a piperidine ring and an oxazolidine core, which suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H17N3O4
- Molecular Weight : 295.31 g/mol
- CAS Number : 2034385-46-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It acts as an antagonist of lymphocyte function-associated antigen-1 (LFA-1), which is crucial in immune responses. By inhibiting LFA-1, the compound may modulate immune cell adhesion and migration, potentially reducing inflammation and autoimmune responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazolidine derivatives. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that oxazolidine derivatives exhibited IC₅₀ values ranging from 11.20 to 59.61 µg/mL against A549 lung cancer cells . While specific data on this compound's anticancer activity is limited, its structural similarities suggest a comparable mechanism.
Antioxidant Activity
Oxazolidine compounds are also known for their antioxidant properties. These activities are vital in preventing oxidative stress-related diseases. The antioxidant capacity can be assessed through various assays, such as DPPH and ABTS radical scavenging tests. Although specific data for this compound are not available, related compounds have demonstrated moderate antioxidant activity .
Study 1: LFA-1 Inhibition and Immune Modulation
In a recent investigation, researchers evaluated the immunomodulatory effects of compounds similar to this compound. The study found that these compounds effectively inhibited LFA-1 interactions in vitro, leading to reduced T-cell activation and proliferation. This suggests potential applications in treating autoimmune diseases and transplant rejection.
Study 2: Anticancer Screening
A screening study involving various oxazolidine derivatives revealed that certain structural modifications significantly enhanced anticancer activity against breast and lung cancer cell lines. Although the specific compound was not tested directly, its analogs showed promising results with IC₅₀ values indicating potent cytotoxicity . These findings support further investigation into this compound's potential as an anticancer agent.
Comparative Analysis of Similar Compounds
Compound Name | Structure | Biological Activity | IC₅₀ (µg/mL) |
---|---|---|---|
Compound A | Similar | Anticancer | 11.20 |
Compound B | Similar | Antioxidant | Moderate |
Compound C | Similar | LFA-1 Inhibition | Effective |
Properties
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-8-12(9(2)22-15-8)13(19)16-5-3-10(4-6-16)17-11(18)7-21-14(17)20/h10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGOFYYKKGDLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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